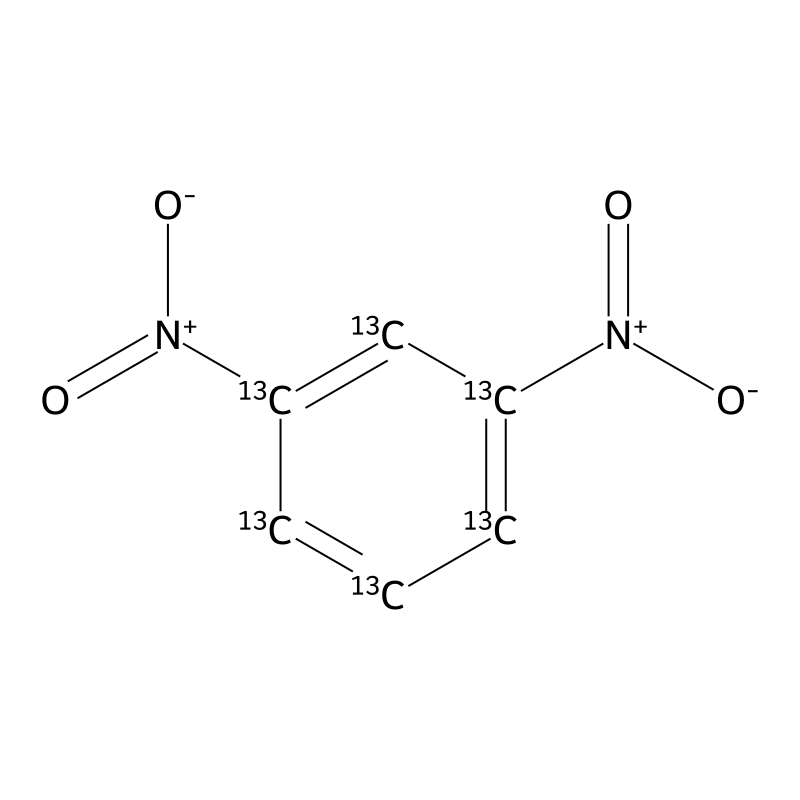

1,3-Dinitrobenzene-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard

1,3-Dinitrobenzene-13C6 is primarily used as an isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC)-mass spectrometry (MS) [].

Internal standards are compounds added to a sample before analysis to serve as a reference point for quantification. They possess similar chemical and physical properties to the target analytes but are isotopically distinct, meaning they differ in the number of neutrons in their molecules. This distinction allows for the internal standard to be easily differentiated from the analytes in the complex mixture of the sample during MS analysis [].

By comparing the peak intensity of the target analyte to the peak intensity of the internal standard, scientists can accurately determine the concentration of the analyte in the sample. The use of an isotope-labeled internal standard compensates for variations that may occur during sample preparation and analysis, improving the accuracy and precision of the measurements [, ].

Environmental Science Applications

1,3-Dinitrobenzene-13C6 can be helpful in environmental science research, particularly for the analysis of nitroaromatic compounds in environmental samples such as soil, water, and air []. Nitroaromatic compounds are a class of organic pollutants known for their potential toxicity and persistence in the environment.

By utilizing 1,3-Dinitrobenzene-13C6 as an internal standard, scientists can accurately quantify the concentration of specific nitroaromatic compounds in environmental samples, enabling them to assess their environmental impact and potential contamination risks [].

Example: Studying the Fate of Nitroaromatic Compounds

One example application involves using 1,3-Dinitrobenzene-13C6 to study the degradation or transformation of nitroaromatic compounds in the environment. By monitoring the changes in the concentration of the target analyte and the internal standard over time, researchers can gain insights into the fate and transport of these pollutants in various environmental matrices [].

Other Potential Applications

While the primary application of 1,3-Dinitrobenzene-13C6 lies in analytical chemistry as an internal standard, there is ongoing research exploring its potential uses in other scientific fields. These include:

- Material science: Studying the interactions of 1,3-Dinitrobenzene-13C6 with specific materials for potential applications in sensor development or catalysis [].

- Biomedical research: Investigating the potential therapeutic properties or biological effects of 1,3-Dinitrobenzene-13C6, although further research is necessary in this area.

1,3-Dinitrobenzene-13C6 is a stable isotopic variant of 1,3-dinitrobenzene, where six carbon atoms in the benzene ring are replaced with their carbon-13 isotopes. The molecular formula for 1,3-dinitrobenzene-13C6 is , and it has a molecular weight of approximately 168.107 g/mol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the meta positions relative to each other, which significantly influences its chemical properties and reactivity.

1,3-Dinitrobenzene-13C6 itself is not typically involved in any specific biological mechanisms. However, its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy []. The $^{13}$C enrichment allows researchers to precisely identify and quantify other carbon-containing molecules within a sample through their unique chemical shifts in the NMR spectrum.

1,3-Dinitrobenzene-13C6 is a potential health hazard. It is classified as a moderately toxic irritant []. Here are some key safety concerns:

- Skin and Eye Contact: Can cause irritation and burning sensation.

- Inhalation: May cause respiratory problems upon exposure to dust or vapors.

- Ingestion: Can be harmful if swallowed.

- Electrophilic Aromatic Substitution: The nitro groups are deactivating and meta-directing, meaning that further substitutions will occur at positions that are meta to the existing nitro groups.

- Reduction Reactions: It can be reduced to 1,3-diaminobenzene under specific conditions, which involves the conversion of nitro groups to amino groups.

- Nucleophilic Substitution: The nitro groups can also undergo nucleophilic attack, leading to further functionalization of the aromatic ring.

These reactions are crucial for synthesizing more complex organic compounds and for understanding the reactivity patterns of substituted benzene derivatives.

Research indicates that 1,3-dinitrobenzene and its derivatives exhibit various biological activities. Notably, they have been studied for their potential toxicological effects on human health and environmental impact. The compound has been shown to possess mutagenic properties and can affect enzyme activities in certain biological systems. Specifically, it may interact with cellular components leading to oxidative stress and DNA damage.

1,3-Dinitrobenzene-13C6 can be synthesized through several methods:

- Nitration of Benzene: The most common synthesis route involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. This method can be adapted to incorporate carbon-13 labeled precursors.

- Isotopic Exchange Reactions: Carbon isotopes can be introduced via isotopic exchange reactions involving carbon dioxide or other carbon sources labeled with carbon-13.

- Reduction of Nitro Compounds: Starting from other dinitro compounds or nitrophenols through selective reduction processes can also yield 1,3-dinitrobenzene-13C6.

1,3-Dinitrobenzene-13C6 has several applications in research and industry:

- Analytical Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Environmental Studies: The compound serves as a tracer in studies investigating the fate of nitroaromatic pollutants in environmental samples.

- Pharmaceutical Research: Its derivatives are explored for potential pharmaceutical applications due to their biological activities.

Studies on the interactions of 1,3-dinitrobenzene-13C6 with biological systems reveal its potential effects on enzymatic activity and cellular health. It has been shown to inhibit certain enzymes involved in detoxification processes, leading to an accumulation of reactive species within cells. Furthermore, research indicates that exposure to this compound can result in alterations in gene expression related to stress responses.

1,3-Dinitrobenzene-13C6 shares similarities with several other dinitrobenzene isomers and derivatives. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dinitrobenzene | Ortho isomer | Has two adjacent nitro groups affecting reactivity differently. |

| 1,4-Dinitrobenzene | Para isomer | Exhibits different physical properties due to symmetrical structure. |

| 2,4-Dinitrotoluene | Substituted derivative | Contains a methyl group which alters solubility and reactivity. |

| 2,6-Dinitrotoluene | Substituted derivative | More toxic than 1,3-dinitrobenzene due to structural differences. |

The position of the nitro groups significantly influences both the chemical reactivity and biological activity of these compounds. 1,3-Dinitrobenzene-13C6 stands out due to its specific isotopic labeling which allows for precise tracking in analytical applications.

The molecular architecture of 1,3-Dinitrobenzene-13C6 centers on a benzene ring framework where all six carbon atoms are systematically replaced with carbon-13 isotopes, while maintaining the characteristic meta-dinitro substitution pattern. The compound bears the Chemical Abstracts Service registry number 201595-60-0 and exhibits a molecular formula of C6H4N2O4, with the specific isotopic designation indicating complete carbon-13 enrichment of the aromatic core. The International Union of Pure and Applied Chemistry nomenclature describes this compound as 1,3-dinitro(1,2,3,4,5,6-carbon-13-6)cyclohexa-1,3,5-triene, reflecting both the substitution pattern and isotopic composition. Structural analysis reveals that the two nitro groups are positioned at carbons 1 and 3 of the benzene ring, creating a meta-relationship that significantly influences the compound's electronic properties and reactivity patterns.

The isotopic composition creates a distinctive mass shift of plus 6 atomic mass units compared to the non-labeled parent compound, resulting in a molecular weight of 174.06 grams per mole. This mass difference proves crucial for mass spectrometric identification and quantitative analysis applications. The Simplified Molecular Input Line Entry System representation shows the structure as [O-]N+[13c]1[13cH][13cH][13cH]13cN+=O, clearly indicating the isotopic labeling pattern. The International Chemical Identifier string InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 provides complete structural information including the isotopic substitutions. Commercial preparations typically achieve isotopic enrichment levels exceeding 99 atom percent carbon-13, ensuring high analytical precision for spectroscopic applications.

The electronic structure of 1,3-Dinitrobenzene-13C6 reflects the strong electron-withdrawing effects of the meta-positioned nitro groups, which activate the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic processes. The presence of carbon-13 isotopes does not significantly alter the chemical reactivity but provides enhanced spectroscopic visibility through nuclear magnetic resonance techniques. Crystallographic studies of the parent compound indicate that the molecule adopts a planar conformation with the nitro groups slightly twisted out of the benzene ring plane due to steric interactions. The compound exhibits characteristic absorption maxima in ultraviolet spectroscopy consistent with the extended conjugation between the aromatic system and nitro substituents.

Nomenclature and Classification

The systematic nomenclature of 1,3-Dinitrobenzene-13C6 follows International Union of Pure and Applied Chemistry conventions for both substituted aromatic compounds and isotopically labeled molecules. The primary designation 1,3-dinitrobenzene-carbon-13-6 indicates the positional arrangement of nitro groups and the complete isotopic labeling of the benzene ring carbons. Alternative nomenclature includes meta-dinitrobenzene-carbon-13-6, reflecting the meta-relationship between the two nitro substituents, and benzene-carbon-13-6, 1,3-dinitro-, which emphasizes the parent benzene structure. The Chemical Abstracts Service has assigned the unique registry number 201595-60-0 specifically for this isotopically labeled variant, distinguishing it from the unlabeled parent compound which bears registry number 99-65-0.

Classification systems categorize 1,3-Dinitrobenzene-13C6 within multiple chemical families based on its structural features and functional groups. As an aromatic nitro compound, it belongs to the broader class of nitrobenzenes, which are characterized by the presence of one or more nitro groups attached to a benzene ring. The meta-substitution pattern places it specifically within the 1,3-dinitrobenzene isomer family, distinguishing it from the ortho (1,2) and para (1,4) isomeric forms. From an isotopic perspective, the compound is classified as a stable isotope labeled compound, specifically within the carbon-13 enriched aromatic compound category. Regulatory classifications recognize it as a synthetic intermediate and analytical reference standard, with applications spanning environmental analysis and pharmaceutical research.

The significance of 1,3-Dinitrobenzene-13C6 in isotopic labeling research stems from its unique combination of structural features and analytical advantages that make it invaluable for diverse scientific applications. The compound serves as a critical reference standard in environmental analysis, particularly for studying the fate and transport of nitroaromatic compounds in ecological systems. The carbon-13 labeling enables researchers to distinguish between naturally occurring and anthropogenic sources of dinitrobenzene contamination through isotopic signature analysis. Mass spectrometric techniques benefit significantly from the six-unit mass shift, allowing for precise quantification even in complex environmental matrices where unlabeled analogs may be present.

Nuclear magnetic resonance spectroscopy applications represent perhaps the most important use of 1,3-Dinitrobenzene-13C6 in research settings. The carbon-13 enrichment provides dramatically enhanced signal intensity in carbon-13 nuclear magnetic resonance experiments, enabling detailed structural characterization and dynamic studies that would be impossible with natural abundance materials. The compound serves as an internal standard for quantitative nuclear magnetic resonance analysis, where its distinctive chemical shift pattern and known isotopic composition provide reliable reference points for concentration determinations. Multi-dimensional nuclear magnetic resonance experiments benefit from the isotopic labeling through improved signal-to-noise ratios and reduced acquisition times.

Metabolic studies and biotransformation research utilize 1,3-Dinitrobenzene-13C6 as a tracer compound to investigate the biodegradation pathways of nitroaromatic pollutants. The stable isotopic labeling allows researchers to track the compound through complex biological systems without concerns about radioactive decay or safety hazards associated with radioisotopes. Enzymatic transformation studies can distinguish between substrate molecules and metabolic products through mass spectrometric analysis of isotopic incorporation patterns. These applications have proven particularly valuable for understanding bioremediation processes and designing more effective environmental cleanup strategies.

| Research Application | Analytical Advantage | Detection Method |

|---|---|---|

| Environmental Analysis | Mass shift identification | Mass Spectrometry |

| Nuclear Magnetic Resonance Studies | Enhanced signal intensity | Carbon-13 Nuclear Magnetic Resonance |

| Metabolic Tracing | Stable isotope tracking | Liquid Chromatography-Mass Spectrometry |

| Synthetic Intermediate | Reaction monitoring | Nuclear Magnetic Resonance Spectroscopy |

The role of 1,3-Dinitrobenzene-13C6 as a synthetic intermediate in the preparation of other labeled compounds has expanded significantly in recent years. The compound serves as a precursor for synthesizing carbon-13 labeled aniline derivatives through reduction reactions, providing access to a broader family of isotopically enriched aromatic compounds. Coupling reactions and substitution processes can utilize the labeled dinitrobenzene as a starting material for constructing more complex molecular architectures while maintaining isotopic integrity. The development of novel synthetic methodologies often employs this compound as a model substrate for optimizing reaction conditions and demonstrating the scope of new transformations.

Molecular Structure and Geometry

The molecular architecture of 1,3-Dinitrobenzene-13C6 centers around a benzene ring framework bearing two nitro groups positioned at the 1 and 3 carbon positions, creating a meta-substitution pattern [5] [6]. The carbon-13 labeling encompasses all six aromatic carbon atoms while preserving the fundamental structural integrity of the parent compound [1] [7]. The benzene ring maintains a regular hexagonal geometry with carbon-carbon bond lengths of approximately 1.41 Å, consistent with aromatic character [5] [8].

The nitro substituents exert significant electronic influence on the aromatic system through both inductive and resonance effects [9] [10]. These electron-withdrawing groups reduce the electron density of the benzene ring, fundamentally altering its chemical reactivity compared to unsubstituted benzene [9] [11]. The meta-positioning of the nitro groups results in minimal direct electronic interaction between the substituents while maximizing their individual effects on the aromatic system [12] [13].

Table 1: Physical and Chemical Properties of 1,3-Dinitrobenzene-13C6

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 174.06 g/mol | Cambridge Isotope Labs [2] |

| Molecular Formula | C₆H₄N₂O₄ | Cambridge Isotope Labs [2] |

| CAS Number | 201595-60-0 | Cambridge Isotope Labs [2] |

| Density at 25°C | 1.416 g/mL | ChemSrc Database [3] |

| Melting Point | 88-90°C | ChemSrc Database [3] |

| Boiling Point | 297°C | ChemSrc Database [3] |

| Flash Point | 150°C | ChemSrc Database [3] |

| Appearance | Crystalline solid | Safety Data Sheet [4] |

| Color | Yellow to Brown | Safety Data Sheet [4] |

| Solubility in Water | Slightly soluble | Loba Chemie [14] |

| Refractive Index | 1.612 | ChemSrc Database [3] |

Crystallographic Analysis

Orthorhombic Pyramidal Crystal Structure

1,3-Dinitrobenzene crystallizes in an orthorhombic pyramidal system, demonstrating three mutually perpendicular axes of unequal length [15] [5]. This crystal system classification reflects the symmetrical arrangement of molecules within the solid-state structure while accommodating the asymmetric substitution pattern of the nitro groups [15]. The orthorhombic geometry provides optimal packing efficiency for the molecular units while minimizing steric interactions between adjacent molecules [5].

The pyramidal designation indicates the presence of polar symmetry elements within the crystal structure, consistent with the non-centrosymmetric nature of the meta-dinitrobenzene arrangement [15] [16]. This structural characteristic contributes to the compound's potential applications in nonlinear optical materials, where non-centrosymmetric crystal structures are essential for second harmonic generation properties [15] [16].

Unit Cell Dimensions and Space Group Parameters

The crystallographic unit cell of 1,3-dinitrobenzene exhibits specific dimensional parameters that accommodate four molecular units [15] [5]. The unit cell dimensions are characterized by a = 13.20-13.25 Å, b = 13.97-14.04 Å, and c = 3.80 Å, representing slight variations observed across different crystallographic studies [15] [5]. The space group designation Pbn21 indicates the presence of primitive lattice centering with specific symmetry operations including binary screw axes and glide planes [15].

These crystallographic parameters result in a calculated unit cell volume of approximately 704 ų, providing accommodation for the four molecules per unit cell (Z = 4) [15] [5]. The theoretical density calculated from these parameters yields 1.6 g/cm³, which correlates closely with the experimentally determined density of 1.58 g/cm³, confirming the accuracy of the structural determination [15].

Table 2: Crystallographic Data for 1,3-Dinitrobenzene

| Parameter | Value | Literature Source |

|---|---|---|

| Crystal System | Orthorhombic | Royal Society 1946 [5]; Vijayakumar 2015 [15] |

| Space Group | Pbn21 | Vijayakumar 2015 [15] |

| Unit Cell a (Å) | 13.20-13.25 | Royal Society 1946 [5]; Vijayakumar 2015 [15] |

| Unit Cell b (Å) | 13.97-14.04 | Royal Society 1946 [5]; Vijayakumar 2015 [15] |

| Unit Cell c (Å) | 3.80 | Royal Society 1946 [5]; Vijayakumar 2015 [15] |

| Volume (ų) | ~704 | Calculated |

| Z (molecules per unit cell) | 4 | Royal Society 1946 [5] |

| Density (calculated) | 1.6 g/cm³ | Vijayakumar 2015 [15] |

| Density (experimental) | 1.58 g/cm³ | Vijayakumar 2015 [15] |

Molecular Packing and Intermolecular Interactions

The molecular packing arrangement within the crystal structure reveals specific intermolecular contact patterns that stabilize the solid-state organization [5] [17]. The closest approach between oxygen atoms of nitro groups and aromatic hydrogen atoms of adjacent molecules occurs at approximately 3.0 Å, representing significant van der Waals interactions [5]. Oxygen-oxygen intermolecular contacts are observed at distances of approximately 3.2 Å, while aromatic hydrogen-hydrogen contacts occur at 3.8 Å [5].

The benzene ring planes exhibit a characteristic inclination of 20° relative to the crystallographic b-axis while maintaining parallel orientation to the a-axis [5]. This molecular orientation facilitates optimal packing density while minimizing unfavorable steric interactions between nitro groups of neighboring molecules [5] [17]. The packing arrangement demonstrates the influence of both electrostatic interactions and steric considerations in determining the solid-state structure [17].

Table 3: Intermolecular Interactions and Molecular Packing

| Interaction Type | Distance/Angle | Description | Source |

|---|---|---|---|

| O···H-C contact | ~3.0 Å | Closest approach between oxygen and aromatic hydrogen | Royal Society 1946 [5] |

| O···O contact | ~3.2 Å | Closest oxygen-oxygen intermolecular distance | Royal Society 1946 [5] |

| C-H···C-H contact | 3.8 Å | Closest aromatic hydrogen contact | Royal Society 1946 [5] |

| Molecular plane orientation | 20° to b-axis | Benzene ring plane inclination | Royal Society 1946 [5] |

| Ring inclination angle | Parallel to a-axis | Molecular orientation in crystal | Royal Society 1946 [5] |

Bond Parameters and Conformational Analysis

Carbon-Nitrogen Bond Length and Angular Displacement

The carbon-nitrogen bonds connecting the nitro groups to the aromatic ring exhibit a bond length of 1.54 Å, representing a value intermediate between typical single and double bond lengths [5] [18]. This bond length reflects the partial double bond character arising from resonance interactions between the nitro groups and the aromatic π-system [5] [8]. The carbon-nitrogen bonds demonstrate significant angular displacement from the benzene ring plane, with the nitro groups rotated approximately 15° out of planarity [5] [8].

This angular displacement results from the balance between resonance stabilization, which favors coplanarity, and steric repulsion between the nitro groups and adjacent ring substituents [8] [19]. The rotation angle represents a compromise that maintains partial conjugation while minimizing unfavorable non-bonded interactions [8] [19]. The angular displacement significantly influences the electronic properties of the molecule by modulating the extent of π-orbital overlap between the nitro groups and the aromatic system [19].

Nitrogen-Oxygen Bond Characteristics

The nitrogen-oxygen bonds within the nitro groups exhibit characteristic bond lengths of 1.20 Å, consistent with the partial double bond character expected for these functional groups [5] [18]. These bond lengths reflect the delocalized nature of the nitro group electronic structure, where resonance forms contribute to bond shortening relative to typical nitrogen-oxygen single bonds [5] [20]. The oxygen-oxygen distance within each nitro group measures 2.17 Å, indicating the geometric constraints imposed by the trigonal planar geometry around the nitrogen atom [5].

The nitrogen-oxygen bond characteristics demonstrate the electron-withdrawing nature of the nitro substituents through their influence on bond polarization and electron density distribution [21] [20]. These bonds exhibit significant ionic character due to the electronegativity difference between nitrogen and oxygen atoms, contributing to the overall dipole moment of the molecule [21] [10].

Benzene Ring Planarity and Substituent Effects

The benzene ring maintains excellent planarity within experimental error limits, with maximum deviations from the mean molecular plane not exceeding 0.02 Å [8]. This planarity indicates minimal distortion of the aromatic system despite the presence of two electron-withdrawing nitro substituents [8]. The regular hexagonal geometry is preserved with carbon-carbon bond lengths of 1.41 Å, characteristic of aromatic compounds [5] [8].

The nitro substituents exert profound electronic effects on the benzene ring through combined inductive and resonance mechanisms [9] [10]. The electron-withdrawing nature of these groups reduces the electron density at all ring positions, with the most significant effects observed at the ortho and para positions relative to each nitro group [9] [10]. The meta-positioning of the substituents results in minimal direct interaction between the nitro groups while maximizing their individual contributions to ring deactivation [12] [13].

Table 4: Bond Parameters and Molecular Geometry of 1,3-Dinitrobenzene

| Bond Type | Bond Length (Å) | Angular Displacement | Reference |

|---|---|---|---|

| C-C (benzene ring) | 1.41 | Planar | Royal Society 1946 [5] |

| C-N (aromatic-nitro) | 1.54 | 15° from ring plane | Royal Society 1946 [5] |

| N-O (nitro group) | 1.20 | Variable | Royal Society 1946 [5] |

| C-H (aromatic) | ~1.09 | In-plane | NIST Database [18] |

| O-O distance | 2.17 | N/A | Royal Society 1946 [5] |

| Benzene ring side length | 1.41 | Regular hexagon | Royal Society 1946 [5] |

Thermodynamic Properties

Melting and Boiling Points

1,3-Dinitrobenzene-13C6 exhibits well-defined phase transition temperatures that are consistent with its non-labeled counterpart. The compound has a melting point range of 84-90°C (183-187°F) [1] [2], indicating a relatively sharp crystalline transition. The boiling point is reported as 297°C (567°F) [1] [2], which is characteristic of aromatic dinitro compounds with moderate volatility.

| Property | Value | Temperature Range |

|---|---|---|

| Melting Point | 84-90°C | 183-187°F |

| Boiling Point | 297°C | 567°F |

| Flash Point | 150°C | 302°F |

The melting point range reflects the high purity of the isotope-labeled compound, with the 99 atom % ¹³C isotopic purity contributing to the consistent thermal behavior [1] [2].

Heat Capacity and Enthalpy of Formation

While specific heat capacity data for 1,3-Dinitrobenzene-13C6 is limited, thermodynamic studies on the unlabeled compound provide valuable insights. The enthalpy of vaporization for 1,3-dinitrobenzene is 96.7 kJ/mol at 351 K [3], while the enthalpy of sublimation is 76.1 kJ/mol at 345.5 K [3]. The enthalpy of fusion has been determined as 19.68 kJ/mol at 360.4 K [3].

| Thermodynamic Property | Value | Temperature |

|---|---|---|

| Enthalpy of Vaporization | 96.7 kJ/mol | 351 K |

| Enthalpy of Sublimation | 76.1 kJ/mol | 345.5 K |

| Enthalpy of Fusion | 19.68 kJ/mol | 360.4 K |

These values indicate moderate intermolecular forces in the solid state, with the compound exhibiting typical behavior for aromatic nitro compounds [3].

Solubility Parameters

Behavior in Organic Solvents

1,3-Dinitrobenzene-13C6 demonstrates excellent solubility in various organic solvents, making it suitable for diverse analytical applications. The compound shows good solubility in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) [4]. Additionally, it is readily soluble in acetonitrile, which serves as a standard matrix for analytical solutions [5].

| Solvent | Solubility Status | Application |

|---|---|---|

| Chloroform | Soluble | General synthesis |

| Dichloromethane | Soluble | Extraction procedures |

| DMSO | Soluble | Analytical chemistry |

| Acetonitrile | Soluble | Standard matrix |

| Benzene | Soluble | Organic synthesis |

| Methanol | Soluble | Purification |

The compound's solubility profile is consistent with its aromatic structure and polar nitro groups, which facilitate dissolution in moderately polar to polar organic solvents [6] [7].

Hydrophobic Characteristics

1,3-Dinitrobenzene-13C6 exhibits pronounced hydrophobic characteristics, with limited water solubility typical of aromatic dinitro compounds. The compound is essentially insoluble in water [6] [8], which is consistent with its aromatic benzene ring structure and the electron-withdrawing nature of the nitro groups.

The hydrophobic nature of the compound makes it suitable for applications requiring water-immiscible conditions and contributes to its stability in aqueous environments where it would exist as a separate phase [6].

Density and Magnetic Susceptibility

The density of 1,3-Dinitrobenzene-13C6 is 1.416 g/cm³ at 25°C [1] [2], which is consistent with the dense packing of aromatic molecules containing heavy nitro substituents. This density value is slightly higher than the unlabeled compound due to the presence of ¹³C isotopes, which have a higher atomic mass than ¹²C.

The magnetic susceptibility of 1,3-dinitrobenzene is reported as -70.53×10⁻⁶ cm³/mol [9], indicating diamagnetic behavior. This negative magnetic susceptibility is characteristic of aromatic compounds with no unpaired electrons, where the magnetic field induces circulating currents that oppose the applied field.

| Property | Value | Conditions |

|---|---|---|

| Density | 1.416 g/cm³ | 25°C |

| Magnetic Susceptibility | -70.53×10⁻⁶ cm³/mol | Standard conditions |

Optical Properties and Transparency Range

1,3-Dinitrobenzene-13C6 exhibits distinct optical properties that make it suitable for various spectroscopic applications. The compound shows a cut-off wavelength at 431 nm [10], with transparency in the visible region between 400-900 nm [11]. This transparency window makes it valuable for optical applications requiring minimal interference in the visible spectrum.

The compound demonstrates enhanced absorption in the ultraviolet region between 230-400 nm [11], with a characteristic absorption maximum at 250 nm [12]. The optical band gap energy has been determined as 2.78 eV through Tauc plot analysis [10], indicating semiconductor-like optical behavior.

| Optical Property | Value | Wavelength Range |

|---|---|---|

| Cut-off Wavelength | 431 nm | UV-Visible boundary |

| Transparency Range | 400-900 nm | Visible region |

| Absorption Maximum | 250 nm | UV region |

| Optical Band Gap | 2.78 eV | Electronic transitions |

Photoluminescence studies reveal emission bands centered at 388 nm, 452 nm, and 569 nm [10], providing additional spectroscopic fingerprints for analytical applications. The refractive index is estimated at 1.4660 [13], which is typical for aromatic compounds with moderate polarity.

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard